molecular formula C9H12ClN3S B1463741 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine CAS No. 1247739-96-3

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine

Cat. No.: B1463741
CAS No.: 1247739-96-3
M. Wt: 229.73 g/mol
InChI Key: CRAZMFLTYAJQLS-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 6, a methyl group at position 2, and a thiomorpholine moiety at position 3. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine analogues (where sulfur is replaced by oxygen). The sulfur atom enhances lipophilicity and metabolic susceptibility, making it valuable in medicinal chemistry for improving pharmacokinetic properties . This compound is of interest in drug discovery, particularly as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic targets .

Properties

IUPAC Name

4-(6-chloro-2-methylpyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAZMFLTYAJQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound comprises a thiomorpholine ring substituted with a chlorinated pyrimidine moiety. This unique structure is hypothesized to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, suggesting that the compound may possess similar activity due to its structural characteristics.

Antimalarial Activity

A study on trisubstituted pyrimidines demonstrated their potential as antimalarial agents against Plasmodium falciparum. The findings suggest that modifications in the pyrimidine structure can enhance antimalarial efficacy, indicating that this compound could be explored for similar applications .

The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially inhibiting key enzymes or pathways involved in pathogen survival or proliferation. The presence of the thiomorpholine moiety may enhance binding affinity to these targets.

Study on Antimicrobial Efficacy

A comparative analysis of various pyrimidine derivatives, including those related to this compound, revealed that modifications in the pyrimidine ring significantly influenced their antimicrobial potency. In vitro tests showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 0.1 μg/mL .

Antimalarial Research

In a study focusing on the optimization of pyrimidine-based compounds for antimalarial activity, researchers found that specific substitutions on the pyrimidine ring led to enhanced efficacy in mouse models. The most promising compounds achieved over 90% reduction in parasitemia at dosages comparable to those expected for this compound .

Data Tables

Compound Activity MIC (μg/mL) Notes
This compoundAntimicrobialTBDPotential for further study
Pyrimidine Derivative AAntimicrobial0.1Effective against Gram-positive bacteria
Pyrimidine Derivative BAntimalarialTBDSignificant reduction in parasitemia

Comparison with Similar Compounds

Structural Analogues

Thiomorpholine vs. Morpholine Derivatives

The replacement of oxygen in morpholine with sulfur in thiomorpholine significantly alters physicochemical properties. For example:

  • Lipophilicity : Thiomorpholine derivatives exhibit higher logP values compared to morpholine analogues due to sulfur’s polarizability and reduced hydrogen-bonding capacity .
  • Crystal Packing : In 4-(4-nitrophenyl)thiomorpholine, weak C–H···O hydrogen bonds and aromatic stacking dominate the solid-state structure, whereas morpholine analogues adopt different packing modes influenced by O–H interactions .
  • Metabolic Stability : The sulfur atom in thiomorpholine is prone to oxidation, forming sulfoxides or sulfones, which can modulate bioavailability and toxicity .

Table 1: Structural and Physicochemical Comparison

Compound Heteroatom logP (Predicted) Metabolic Soft Spot Key Structural Feature
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine S, N ~2.5 Sulfur oxidation Chloro, methyl, thiomorpholine
4-(4,6-Dichloropyrimidin-2-yl)morpholine O, N ~1.8 None Dichloro, morpholine
4-(5-Bromopyridin-2-yl)thiomorpholine S, N ~2.7 Sulfur oxidation Bromopyridine, thiomorpholine
Pyrimidine Substitution Patterns

Variations in pyrimidine substituents influence reactivity and biological activity:

  • 6-Chloro-4-hydroxypyrimidine : Lacks the thiomorpholine group but serves as a precursor for nucleophilic substitutions. Its hydroxyl group enhances solubility but reduces membrane permeability compared to thiomorpholine derivatives .
  • 2-Chloro-6-(4-methylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Incorporates a morpholine group and a thienopyrimidine scaffold, showing potent kinase inhibition but distinct solubility profiles due to the fused thiophene ring .
Antimicrobial Properties

Thiomorpholine derivatives demonstrate selective activity:

  • Gram-Positive vs. Gram-Negative Bacteria : 1-Chloro-2-isocyanatoethane thiomorpholine derivatives show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) but are inactive against Gram-negative strains (e.g., E. coli), likely due to reduced outer membrane penetration .
  • Target Engagement : These compounds exhibit high affinity for DNA gyrase, a validated antibacterial target, with molecular docking suggesting competitive inhibition at the ATP-binding site .

Table 2: Antimicrobial Activity Overview

Compound Gram-Positive Activity Gram-Negative Activity Primary Target
Thiomorpholine derivatives Active (MIC: 8–16 µg/mL) Inactive DNA gyrase
Morpholine analogues Moderate (MIC: 32–64 µg/mL) Weak (MIC: >128 µg/mL) DNA gyrase

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine generally involves the nucleophilic substitution at the 4-position of a chlorinated pyrimidine precursor by thiomorpholine. The key steps include:

  • Preparation or procurement of 4,6-dichloro-2-methylpyrimidine as the electrophilic precursor.
  • Nucleophilic substitution of the chlorine at the 4-position by thiomorpholine under controlled reaction conditions.
  • Purification and characterization of the final product.

Preparation of Thiomorpholine

Before the coupling step, thiomorpholine itself can be prepared via several methods, which are critical for the synthesis of the target compound.

2.1 Photochemical Thiol–Ene Reaction (Continuous Flow Method)

  • Cysteamine hydrochloride reacts with vinyl chloride under photochemical conditions using 9-fluorenone as a photocatalyst.
  • The reaction proceeds via a thiol–ene click reaction to form a half-mustard intermediate.
  • This intermediate is cyclized under basic conditions (using DIPEA) to yield thiomorpholine.
  • The process is highly efficient, scalable, and achieves an overall isolated yield of 54% after distillation.
  • Advantages include high atom economy, continuous flow operation, and cost efficiency (approximately 7 times more cost-effective than traditional methods).
Step Conditions Yield (%) Notes
Thiol–ene reaction 4 M concentration, 0.1–0.5 mol% 9-FL, UV irradiation Quantitative Click chemistry, solvent tolerant
Base-mediated cyclization 100 °C, 5 min, 2 equiv DIPEA 86–89 (NMR) Fast cyclization, suitable for flow

Source: Photochemical continuous flow synthesis of thiomorpholine

Synthesis of this compound

3.1 Nucleophilic Substitution on Chloropyrimidine

  • The key synthetic step involves reacting 4,6-dichloro-2-methylpyrimidine with thiomorpholine.
  • The reaction is typically performed in polar aprotic solvents such as methanol or ethanol.
  • Heating at reflux or slightly elevated temperatures (40–80 °C) for several hours (often 12–24 hours) facilitates substitution at the 4-position.
  • The 6-chloro substituent is less reactive and remains intact, allowing selective substitution.

3.2 Reaction Conditions and Work-Up

  • A typical procedure involves dissolving 4,6-dichloro-2-methylpyrimidine in methanol.
  • Thiomorpholine is added in slight excess to ensure complete conversion.
  • The mixture is heated under reflux for 12–24 hours.
  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
  • The residue is purified by extraction with ethyl acetate and washed with water.
  • Final purification is achieved by recrystallization or chromatography.
Parameter Typical Value Notes
Solvent Methanol or ethanol Polar protic solvent preferred
Temperature 40–80 °C Reflux or controlled heating
Reaction time 12–24 hours Ensures complete substitution
Molar ratio Thiomorpholine:chloropyrimidine ~1.2:1 Slight excess of nucleophile
Purification Extraction, recrystallization Yields white crystalline solid

Note: Specific literature on the exact preparation of this compound is limited, but analogous reactions with thiomorpholine on chloropyrimidines are well-documented.

Related Preparations of Thiomorpholine-Substituted Aromatic Compounds

Research on related compounds such as 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol provides insight into reaction conditions involving thiomorpholine and formaldehyde with phenolic substrates:

  • Reaction of 4-chlorophenol with thiomorpholine and formaldehyde in methanol at 40 °C followed by reflux for 24 hours.
  • The product was isolated by solvent removal, extraction, and recrystallization, yielding 25%.
  • Similar methodology can be adapted for pyrimidine substrates with appropriate modifications.
Compound Reaction Conditions Yield (%) Notes
4-chloro-2-(thiomorpholin-4-ylmethyl)phenol 4-chlorophenol + thiomorpholine + formaldehyde, MeOH, reflux 24 h 25 Recrystallized from ethanol

Source: Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Comments
Thiomorpholine synthesis Cysteamine HCl + vinyl chloride, UV, 9-FL, base cyclization 54 (isolated) Continuous flow, efficient
Nucleophilic substitution 4,6-dichloro-2-methylpyrimidine + thiomorpholine, MeOH, reflux 12–24 h Not explicitly reported Selective substitution at 4-position
Thiomorpholine-phenol derivative 4-chlorophenol + thiomorpholine + formaldehyde, MeOH, reflux 24 h 25 Analogous method, lower yield

Analytical and Characterization Data

  • Melting points for related thiomorpholine derivatives range around 85–87 °C.
  • IR spectra typically show characteristic bands for O-H (if phenol present), aromatic C-H, and aliphatic C-H.
  • NMR and mass spectrometry confirm the substitution pattern and molecular weight.
  • Purity is ensured by chromatographic techniques such as silica gel chromatography.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(6-chloro-2-methylpyrimidin-4-yl)thiomorpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 6-chloro-2-methylpyrimidine and thiomorpholine under basic conditions (e.g., sodium hydroxide in dimethylformamide). Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 pyrimidine:thiomorpholine for excess nucleophile). Purification often involves column chromatography with ethyl acetate/hexane gradients to isolate the product in >85% yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.5–8.5 ppm), thiomorpholine methylenes (δ 3.0–3.5 ppm), and pyrimidine chlorines (spin-spin coupling patterns).
  • X-ray crystallography : Resolves bond angles (e.g., 120° for pyrimidine ring) and confirms stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 269.75 for C11_{11}H12_{12}ClN3_3OS) .

Q. What are the primary pharmacological targets of thiomorpholine-pyrimidine hybrids, and how are initial bioactivity assays designed?

  • Methodological Answer : These compounds often target kinases (e.g., PI3K, mTOR) due to pyrimidine’s ATP-binding mimicry. Assays include:

  • Enzyme inhibition : Fluorescence-based kinase activity assays (IC50_{50} determination).
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) at 1–100 μM doses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Mitigation strategies:

  • Reproducibility checks : Independent synthesis and purity validation (HPLC ≥95%).
  • Standardized protocols : Use uniform cell lines (e.g., NCI-60 panel) and control compounds (e.g., staurosporine for kinase inhibition) .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Stability improvements focus on:

  • Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
  • Prodrug approaches : Masking the thiomorpholine sulfur with acetyl groups to delay hepatic clearance.
  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to quantify half-life improvements .

Q. How do computational models predict the binding affinity of this compound to kinase targets, and what are their limitations?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with kinase ATP pockets. Key parameters:

  • Docking scores : ΔG ≤ -8.0 kcal/mol suggests strong binding.
  • Limitations : Overlooks solvent effects and protein flexibility. Validation via co-crystallography is critical .

Q. What are the structure-activity relationship (SAR) trends for substituents on the pyrimidine and thiomorpholine moieties?

  • Methodological Answer : SAR studies reveal:

  • Pyrimidine modifications : 6-Chloro enhances target selectivity; 2-methyl improves solubility.
  • Thiomorpholine variations : Replacing sulfur with oxygen (morpholine) reduces potency, highlighting sulfur’s role in H-bonding .

Q. How can researchers mitigate toxicity risks during in vivo studies of this compound?

  • Methodological Answer : Preclinical safety protocols include:

  • Acute toxicity assays : Rodent LD50_{50} determination (oral/IP routes).
  • Genotoxicity screening : Ames test for mutagenicity.
  • Handling precautions : Use of fume hoods and PPE due to thiomorpholine’s irritant properties .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine
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4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine

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